6-fluoro-3-methyl-1,2,3,4-tetrahydroquinoline hydrochloride
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Overview
Description
6-fluoro-3-methyl-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound with the molecular formula C10H13FN·HCl. It is a derivative of tetrahydroquinoline, which is a bicyclic compound consisting of a benzene ring fused to a piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-3-methyl-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with quinoline N-oxide as the raw material.
Methylation: The methyl group is introduced via a methylation reaction using methyl iodide or dimethyl sulfate.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-fluoro-3-methyl-1,2,3,4-tetrahydroquinoline hydrochloride can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), sodium ethoxide (NaOEt)
Major Products Formed
Oxidation: Quinoline derivatives
Reduction: Fully hydrogenated tetrahydroquinoline
Substitution: Various substituted tetrahydroquinoline derivatives
Scientific Research Applications
6-fluoro-3-methyl-1,2,3,4-tetrahydroquinoline hydrochloride has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is studied for its potential therapeutic effects and as a lead compound in drug discovery.
Biological Research: The compound is used in studies investigating the mechanisms of action of fluorinated quinoline derivatives.
Mechanism of Action
The mechanism of action of 6-fluoro-3-methyl-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Comparison
- 6-fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride : This compound has additional methyl groups, which may affect its chemical reactivity and biological activity .
- 1,2,3,4-tetrahydroquinoline : Lacks the fluorine and methyl substituents, making it less specific in its interactions and potentially less potent in certain applications .
6-fluoro-3-methyl-1,2,3,4-tetrahydroquinoline hydrochloride stands out due to its unique combination of fluorine and methyl groups, which confer specific chemical and biological properties that are valuable in research and pharmaceutical development .
Properties
CAS No. |
2680529-51-3 |
---|---|
Molecular Formula |
C10H13ClFN |
Molecular Weight |
201.7 |
Purity |
95 |
Origin of Product |
United States |
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